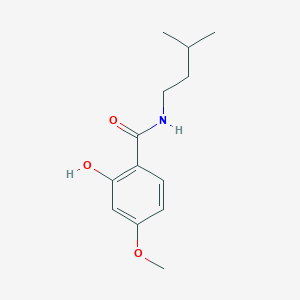

2-Hydroxy-N-isopentyl-4-methoxybenzamide

Description

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2-hydroxy-4-methoxy-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C13H19NO3/c1-9(2)6-7-14-13(16)11-5-4-10(17-3)8-12(11)15/h4-5,8-9,15H,6-7H2,1-3H3,(H,14,16) |

InChI Key |

MSNKFSJUIDHPMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Hydroxy-4-methoxybenzamide Precursors

An alternative route involves introducing the isopentyl group after forming the benzamide core. Patent CN112142579A highlights methylation strategies for related benzophenones, which can be adapted for benzamides:

- Core Synthesis : Prepare 2-hydroxy-4-methoxybenzamide by reacting 2,4-dihydroxybenzamide with methyl halides (e.g., CH₃I) under basic conditions.

- N-Alkylation : Treat the benzamide with isopentyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and potassium carbonate in toluene at 80–100°C.

This method avoids handling reactive acyl chlorides but requires careful control of alkylation regioselectivity. The phase-transfer catalyst enhances interfacial reactivity, particularly in biphasic systems.

Borrowing Hydrogen Methodology

Recent advances in catalytic amidation, as described in ACS Central Science , propose a “borrowing hydrogen” approach. This redox-neutral strategy utilizes transition-metal catalysts (e.g., Ru or Ir complexes) to dehydrogenate alcohols, form amides, and regenerate the catalyst:

- Reaction Setup : Combine 2-hydroxy-4-methoxybenzoic acid, isopentanol, and a Ru-pincer catalyst in toluene at 120°C.

- Mechanism : The catalyst dehydrogenates isopentanol to isopentanal, which condenses with the acid to form an imine intermediate. Subsequent reduction yields the amide.

This method eliminates stoichiometric activating agents, reducing waste. Pilot studies report 60–75% yields for similar benzamides, though scalability remains a challenge.

Critical Analysis of Reaction Conditions

Solvent Systems

Catalytic and Stoichiometric Agents

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by shuttling ions between phases.

- Ru catalysts (e.g., Ru-MACHO) enable borrowing hydrogen pathways but require inert atmospheres.

Comparative Methodological Efficiency

Workup and Purification Strategies

Post-reaction processing typically involves:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-isopentyl-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-hydroxy-N-isopentyl-4-methoxybenzaldehyde.

Reduction: Formation of 2-hydroxy-N-isopentyl-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

It appears that 2-Hydroxy-N-isopentyl-4-methoxybenzamide is a chemical compound with potential biological activities, particularly as an antioxidant and antiproliferative agent .

Antioxidant Activity

- Methoxy and hydroxy groups enhance the antioxidant activity of benzazole derivatives because they donate hydrogen atoms or electrons to stabilize free radicals . Some hydroxy-substituted carboxamide derivatives with antioxidant activity target specific pathways or molecules involved in oxidative stress, without major adverse effects on normal cellular processes, which results in lower cytotoxicity .

Antiproliferative Activity

- N-substituted benzimidazole carboxamides that contain methoxy and/or hydroxy groups have antiproliferative activity . Studies show that N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei showed selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) . The 2-hydroxy-4-methoxy-substituted derivative 10 with an isobutyl chain on the N atom of the benzimidazole nucleus showed the most pronounced antiproliferative activity in vitro against all the cell lines in the low micromolar concentration range (IC 50 = 2.2–4.4 µM) . The 2-hydroxy-substituted derivative 11 with a methyl group on the N atom of the benzimidazole nucleus showed inhibitory activity against the cell lines HCT 116 (IC 50 = 3.7 µM), MCF-7 (IC 50 = 1.2 µM) and HEK 293 (IC 50 = 5.3 µM) .

Other benzamide derivatives and their applications

- Antiplasmodial Activity: N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide 51 showed high in vitro activity against the chloroquine-sensitive strain NF54 of P. falciparum (PfNF54 IC50= 0.034 µM), with a very promising selectivity index of 1526 .

- Antibacterial Activity: A series of amides were screened for antibacterial activity against a panel of 14 microorganisms: six Gram-positive and eight Gram-negative .

- Wnt/Frizzled Signaling Pathway Inhibition: Derivatives of niclosamide are inhibitors of the Wnt Frizzled signaling pathway . The Wnt/Frizzled signaling pathway is implicated in diseases such as cancer and metabolic diseases like type II diabetes, lupus, bacterial and viral infection, nonalcoholic steatohepatitis (NASH) and nonalcoholic fatty liver disease (NAFLD) .

- mGluR2 Positive Allosteric Modulators (PAMs): Benzisothiazol-3-one derivatives have been studied as metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs) .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-isopentyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The isopentyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamides

Key Findings:

Electron-withdrawing groups (e.g., nitro in 4MNB) increase structural rigidity, as evidenced by crystallographic studies showing two molecules per asymmetric unit . In contrast, electron-donating groups like methoxy (in the target compound) may stabilize resonance structures, influencing reactivity in synthesis.

Spectroscopic Properties :

- The presence of 2-hydroxy and 4-methoxy groups in the target compound could lead to distinct UV-Vis or fluorescence profiles. For instance, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits measurable fluorescence intensity, suggesting that methoxy substituents at the 2-position enhance π-conjugation .

Crystallographic and Structural Insights :

- Derivatives like 2-Hydroxy-N-(4-methylphenyl)benzamide form stable crystals due to intermolecular hydrogen bonds involving the hydroxy group, a feature likely shared with the target compound .

Biological and Synthetic Utility :

Biological Activity

2-Hydroxy-N-isopentyl-4-methoxybenzamide is a synthetic compound characterized by its unique structural features, including a hydroxyl group, a methoxy group, and an isopentyl chain attached to a benzamide backbone. These functional groups contribute significantly to its biological activity, particularly in modulating various signaling pathways, which has implications for therapeutic applications.

The molecular formula of this compound is C12H17NO3. Its structure can be described as follows:

- Hydroxyl Group (-OH): Enhances solubility and potential hydrogen bonding.

- Methoxy Group (-OCH3): Increases lipophilicity and may influence receptor interactions.

- Isopentyl Chain: Contributes to the compound's overall hydrophobicity, affecting its pharmacokinetic properties.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities, particularly in the modulation of the Wnt/Frizzled signaling pathway. This pathway is crucial in various physiological processes, including cell proliferation and differentiation, making it a target for therapeutic interventions in diseases such as cancer and metabolic disorders.

Key Findings

- Wnt/Frizzled Signaling Modulation:

-

Antiproliferative Activity:

- In vitro studies have demonstrated that similar compounds with hydroxyl and methoxy substitutions exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with comparable structures have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines .

- Antioxidative Properties:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Highlights | Unique Features | Antiproliferative Activity (IC50) |

|---|---|---|---|

| Oxybenzone | Hydroxy and methoxy substitutions | Known for UV-filtering properties | Not applicable |

| Paracetamol (Acetaminophen) | Hydroxyl and acetamido groups | Widely used analgesic and antipyretic | Not applicable |

| N-(4-hydroxyphenyl)acetamide | Hydroxyl and acetamido groups | Similar analgesic properties but lacks isopentyl moiety | Not applicable |

| This compound | Hydroxyl, methoxy, isopentyl group | Potential therapeutic agent targeting Wnt signaling | 1.2–5.3 µM against MCF-7 |

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

-

Study on Antiproliferative Effects:

- A study involving various N-substituted benzimidazole carboxamides highlighted that compounds with hydroxyl and methoxy groups exhibited strong antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM). The findings suggest that the presence of these functional groups enhances the biological activity of similar compounds .

- Wnt Signaling Inhibition:

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-N-isopentyl-4-methoxybenzamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves amidation or condensation reactions. A common approach is the coupling of 4-methoxy-2-hydroxybenzoic acid with isopentylamine using activating agents like EDCI/HOBt. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice significantly impact yield and purity. For example, anhydrous conditions are critical to avoid hydrolysis of intermediates .

Key Methodological Considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification.

- Catalyst optimization : Use of HOBt reduces racemization in amide bond formation.

- Temperature control : Elevated temperatures (40–60°C) improve kinetics but may promote side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- NMR : and NMR confirm the presence of the isopentyl chain (δ ~0.9–1.7 ppm for methyl groups) and methoxy substituent (δ ~3.8 ppm) .

- IR : Stretching vibrations for amide (1650–1680 cm) and phenolic -OH (3200–3500 cm) are critical markers .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to minimize inhalation exposure, as benzamide derivatives may irritate mucous membranes .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers and bases to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions:

- Concentration gradients : Test a broad range (1–100 μM) to account for threshold effects.

- Cell line specificity : Validate activity across multiple models (e.g., Gram-positive vs. Gram-negative bacteria) .

- Solvent interference : DMSO concentrations >1% may artifactually suppress activity; use vehicle controls .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against enzyme targets (e.g., COX-2) to rationalize observed inhibition .

- Reaxys database : Cross-reference synthetic pathways of analogous benzamides to identify viable reaction templates .

Q. How does the crystal structure of this compound inform its intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : The phenolic -OH forms intramolecular H-bonds with the methoxy group, stabilizing planar geometry.

- Packing motifs : Van der Waals interactions between isopentyl chains dominate in the crystal lattice, influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.